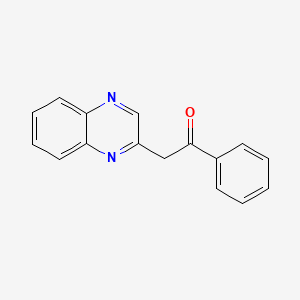

1-Phenyl-2-quinoxalin-2-ylethanone

Descripción

Historical Background and Discovery

The development of this compound is intrinsically linked to the broader historical evolution of quinoxaline chemistry, which began in earnest during the mid-twentieth century. Quinoxaline derivatives first gained prominence when researchers recognized their potential as pharmaceutical agents and synthetic intermediates. The specific compound this compound, registered under Chemical Abstracts Service number 16310-38-6, emerged from systematic studies aimed at expanding the structural diversity of quinoxaline-containing molecules.

The compound's discovery can be traced to research efforts focused on developing new synthetic methodologies for constructing quinoxaline frameworks. Early synthetic approaches involved the condensation of ortho-diamines with 1,2-diketones, a methodology that laid the groundwork for more sophisticated synthetic strategies. The development of this compound represented a significant advancement in this field, as it demonstrated the feasibility of incorporating phenacyl groups into quinoxaline structures through controlled synthetic protocols.

Historical records indicate that the compound was first documented in chemical databases in 2005, with subsequent modifications and refinements to its characterization occurring through 2025. This timeline reflects the ongoing interest in quinoxaline chemistry and the continuous efforts to expand the structural diversity of these heterocyclic systems. The compound's inclusion in major chemical databases such as PubChem and the National Institute of Standards and Technology WebBook underscores its recognized importance in the chemical community.

Significance in Quinoxaline Chemistry

This compound occupies a distinctive position within quinoxaline chemistry due to its unique structural features and synthetic accessibility. The compound serves as a crucial intermediate in the synthesis of more complex quinoxaline derivatives, particularly those incorporating carbonyl functionalities. Recent research has demonstrated that quinoxaline derivatives, including compounds structurally related to this compound, exhibit remarkable versatility in various chemical transformations and applications.

The significance of this compound extends beyond its role as a synthetic intermediate. Research has shown that quinoxaline-containing molecules demonstrate diverse biological activities, making them valuable targets for pharmaceutical development. While this compound itself may not be directly used as a therapeutic agent, its structural framework provides a foundation for the development of bioactive compounds through systematic structural modifications.

Modern synthetic approaches to quinoxaline derivatives have incorporated this compound as a key building block in one-pot protocols and environmentally benign synthetic methodologies. These developments have enhanced the compound's significance in green chemistry initiatives, where researchers seek to minimize waste and reduce the environmental impact of chemical synthesis. The compound's compatibility with various reaction conditions and its ability to undergo selective transformations make it an attractive target for sustainable synthetic approaches.

The compound also plays a role in photocatalysis research, where quinoxaline derivatives have been investigated as components of photocatalytic systems for organic transformations. This emerging application area highlights the compound's potential beyond traditional synthetic chemistry, positioning it as a valuable component in modern catalytic methodologies.

Nomenclature and Classification

The nomenclature of this compound follows systematic International Union of Pure and Applied Chemistry conventions, reflecting its structural composition and functional group arrangement. The compound's official International Union of Pure and Applied Chemistry name is this compound, which clearly indicates the presence of a phenyl group attached to a carbonyl carbon, with the adjacent carbon bearing a quinoxalin-2-yl substituent.

Alternative naming systems have generated several synonyms for this compound, including 1-phenyl-2-(quinoxalin-2-yl)ethanone and phenacylquinoxaline. The latter designation emphasizes the compound's structural relationship to phenacyl derivatives, a class of compounds characterized by the presence of a phenyl ketone functionality. The systematic name 1-Phenyl-2-(quinoxalin-2-yl)ethan-1-one provides additional clarity regarding the connectivity and substitution pattern within the molecule.

The compound's classification within chemical taxonomy systems places it simultaneously in multiple categories. As a quinoxaline derivative, it belongs to the broader class of benzopyrazines, which are characterized by fused benzene and pyrazine ring systems. The presence of the phenyl ketone functionality further classifies it as an aromatic ketone, specifically a phenacyl derivative. This dual classification reflects the compound's hybrid nature, combining structural elements from both quinoxaline and phenacyl chemical families.

From a structural perspective, the compound can be categorized as a heterocyclic aromatic compound due to the quinoxaline ring system, and as an aromatic ketone due to the phenacyl moiety. The International Chemical Identifier key SVDCSMOJGNIGMS-UHFFFAOYSA-N provides a unique digital fingerprint for the compound, enabling unambiguous identification in chemical databases and computational systems.

Structural Overview and Molecular Characteristics

The molecular structure of this compound exhibits a complex arrangement of aromatic and carbonyl functionalities that define its chemical behavior and physical properties. The compound's molecular formula C16H12N2O indicates the presence of sixteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom, arranged in a specific three-dimensional configuration that influences its reactivity and interactions.

The quinoxaline ring system forms the core structural unit of the molecule, consisting of a fused benzene and pyrazine arrangement. This bicyclic aromatic system contributes to the compound's stability and electronic properties, with the nitrogen atoms in the pyrazine ring providing sites for potential coordination and hydrogen bonding interactions. The quinoxaline moiety is connected to the phenacyl group through a methylene linker at the 2-position of the quinoxaline ring, creating an extended conjugated system that influences the compound's spectroscopic properties.

Table 1: Molecular Properties of this compound

The phenyl ketone portion of the molecule contributes additional aromatic character and provides a carbonyl functionality that serves as a reactive site for various chemical transformations. The carbonyl group exhibits typical ketone reactivity, including susceptibility to nucleophilic addition reactions and the ability to participate in condensation reactions. The phenyl ring attached to the carbonyl carbon enhances the electrophilic character of the carbonyl through resonance stabilization of reaction intermediates.

Spectroscopic analysis reveals characteristic features that confirm the compound's structural identity. Nuclear magnetic resonance spectroscopy shows distinct signals corresponding to the aromatic protons of both the quinoxaline and phenyl rings, as well as the methylene protons linking these two aromatic systems. The chemical shifts and coupling patterns observed in proton nuclear magnetic resonance spectra provide detailed information about the electronic environment of each hydrogen atom within the molecule.

The compound's three-dimensional structure, as determined through computational modeling and crystallographic studies, reveals a relatively planar arrangement of the aromatic rings with some flexibility in the methylene linker region. This structural flexibility allows the molecule to adopt various conformations, potentially influencing its interaction with other molecules and its behavior in different chemical environments. The extended conjugation between the quinoxaline and phenyl systems contributes to the compound's distinctive electronic properties and may influence its potential applications in materials science and photochemistry.

Propiedades

Fórmula molecular |

C16H12N2O |

|---|---|

Peso molecular |

248.28 g/mol |

Nombre IUPAC |

1-phenyl-2-quinoxalin-2-ylethanone |

InChI |

InChI=1S/C16H12N2O/c19-16(12-6-2-1-3-7-12)10-13-11-17-14-8-4-5-9-15(14)18-13/h1-9,11H,10H2 |

Clave InChI |

SVDCSMOJGNIGMS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Features

| Compound Name | Core Structure | Key Substituents | Applications/Properties | References |

|---|---|---|---|---|

| 1-Phenyl-2-quinoxalin-2-ylethanone | Quinoxaline + phenyl + ethanone | Electron-deficient quinoxaline | Pharmaceuticals, ligands | [1], [5] |

| 1-Phenylethanone (Acetophenone) | Benzene + ethanone | Simple aromatic ketone | Fragrances, solvents | [3], [4] |

| 1-Phenyl-2-(2-pyridinyl)ethanone | Pyridine + phenyl + ethanone | Pyridine as a basic N-heterocycle | Catalysis, coordination chemistry | [9] |

| 1-(Quinolin-4-yl)propan-1-one | Quinoline + ethanone | Quinoline’s fused ring system | Antibacterial agents | [5] |

| 1-(2-Phenyl-1H-benzimidazol-5-yl)ethanone | Benzimidazole + ethanone | Planar, fused heterocycle | Fluorescent probes | [7] |

Key Observations :

- Quinoxaline vs. Pyridine: The quinoxaline moiety in the target compound is more electron-deficient than pyridine (in 1-Phenyl-2-(2-pyridinyl)ethanone), enhancing its reactivity in electrophilic substitutions and coordination with metal ions .

- Quinoline vs. Quinoxaline: Quinoline derivatives (e.g., 1-(Quinolin-4-yl)propan-1-one) exhibit stronger basicity due to the lone pair on the nitrogen atom, whereas quinoxaline’s two nitrogen atoms create a more polarized system .

Physicochemical Properties

While direct data for this compound is unavailable, inferences can be drawn from analogs:

Table 2: Comparative Physicochemical Data

| Property | 1-Phenylethanone (Acetophenone) | 1-Phenyl-2-(2-pyridinyl)ethanone | 1-(Quinolin-4-yl)propan-1-one |

|---|---|---|---|

| Melting Point (°C) | 19–20 | ~120–125 (estimated) | ~80–85 (estimated) |

| Boiling Point (°C) | 202 | >250 | >300 |

| Solubility | Soluble in organic solvents | Moderate in polar aprotic solvents | Low aqueous solubility |

| Stability | Air-stable | Sensitive to moisture | Light-sensitive |

Notes:

- The quinoxaline and pyridine analogs likely exhibit higher melting/boiling points than acetophenone due to increased molecular weight and intermolecular interactions .

Reactivity and Functional Utility

- Nucleophilic Reactions: Quinoxaline’s electron-deficient system makes this compound more reactive toward nucleophiles compared to acetophenone .

- Coordination Chemistry: Pyridine- and quinoline-containing ethanones are widely used as ligands; the quinoxaline analog may serve as a chelating agent in metal-organic frameworks .

- Biological Activity: Quinoline ethanones exhibit antimicrobial properties, suggesting that the quinoxaline variant could be explored for similar bioactivities .

Métodos De Preparación

Preparation via 2,2-Dibromo-1-phenylethanone and o-Phenylenediamine

A widely reported and efficient method involves the use of 2,2-dibromo-1-phenylethanone as a key intermediate. This compound is synthesized by bromination of phenyl ethanone derivatives and then reacted with o-phenylenediamine to form the quinoxaline ring.

Step 1: Synthesis of 2,2-Dibromo-1-phenylethanone

Bromination of acetophenone derivatives in the presence of bromine or N-bromosuccinimide (NBS) yields 2,2-dibromo-1-phenylethanone with high yield (up to 90%) under mild conditions.

Step 2: Cyclization with o-Phenylenediamine

The dibromo ketone intermediate is dissolved in anhydrous dimethyl sulfoxide (DMSO) and stirred at 75 °C under nitrogen for 14 hours to form an oxosulfonium intermediate. Subsequently, a solution of o-phenylenediamine and triethylamine in DMSO is added, and the mixture is stirred at 80 °C for 5 hours to complete the cyclization to this compound.

-

After reaction completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layers are dried and concentrated, and the product is purified by column chromatography.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Bromination | Bromine or NBS, acetophenone derivative | Room temp | Variable | ~90 |

| Cyclization | 2,2-Dibromo-1-phenylethanone + o-phenylenediamine + triethylamine in DMSO | 75-80 °C | 14 h + 5 h | Good yield (varies) |

This method has been demonstrated to be efficient and versatile for various substituted analogs, providing good yields and purity.

One-Pot Synthesis via Amino Pyrazinyl Ketone and Alkynone Compounds

An alternative, innovative approach involves a one-pot reaction combining amino pyrazinyl ketones, alkynone compounds, and phenylenediamine derivatives with catalysts and additives to form quinoxaline derivatives, including this compound analogs.

Step 1: Formation of Alkynol Intermediate

Alkynes are treated with n-butyllithium at -20 °C under nitrogen, followed by addition of aldehydes and gradual warming to room temperature to form alkynol intermediates.

Step 2: Oxidation to Alkynone

Alkynol compounds are oxidized using Dess-Martin periodinane in dichloromethane at 0 °C to yield alkynones.

Step 3: One-Pot Cyclization

The amino pyrazinyl ketone, alkynone, solvent (e.g., acetic acid), catalyst (e.g., RuCl3), and additive (e.g., N-bromosuccinimide) are refluxed for 3-5 hours. Then phenylenediamine is added, and the mixture is stirred for an additional 4-6 hours. The product is isolated by filtration, concentration, and silica gel chromatography.

- Catalyst: RuCl3

- Additive: N-bromosuccinimide

- Solvent: Acetic acid

- Molar ratios: Compound 1:Compound 2:Compound 3:Catalyst:Additive = 1.0:1.1-1.3:1.1-1.3:0.1-0.2:1.2-1.4

This method offers a novel, efficient route with good substrate scope and antibacterial activity of products.

Comparative Data Table of Key Preparation Methods

Research Findings and Notes

The dibromo ketone route is the most commonly used and reliable method for synthesizing this compound and its analogs, providing good yields and straightforward purification.

The one-pot method using alkynone intermediates and RuCl3 catalysis represents an innovative approach, expanding substrate scope and enabling synthesis of quinoxaline derivatives with potential biological activity.

Reaction conditions such as solvent choice (DMSO, acetic acid), temperature control, and base presence (triethylamine) are critical for optimizing yields and product purity.

Purification typically involves extraction and silica gel chromatography, with eluents such as ethyl acetate and hexane mixtures.

Spectroscopic characterization (NMR, MS) confirms the structure and purity of the final compounds.

Q & A

Q. What is a reliable laboratory synthesis method for 1-Phenyl-2-quinoxalin-2-ylethanone?

A common approach involves alkylation of a quinoxalinone precursor. For example:

Dissolve 3-phenylquinoxalin-2(1H)-one (1 equivalent) in anhydrous DMF.

Add benzyl chloride (1.2 equivalents), K₂CO₃ (1.2 equivalents), and a catalytic amount of tetra--butylammonium bromide.

Stir the mixture under nitrogen at 80–100°C for 24 hours.

Filter to remove salts, concentrate under reduced pressure, and recrystallize the residue from ethanol (yield: ~85%) .

Key considerations : Use inert atmosphere to prevent oxidation, and optimize solvent purity to enhance yield.

Q. How can I purify this compound after synthesis?

Recrystallization is effective for initial purification:

Q. What spectroscopic techniques are suitable for structural confirmation?

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and aromatic C-H stretches (3000–3100 cm⁻¹) .

- ¹H/¹³C NMR : Look for signals corresponding to the quinoxaline ring (δ 7.5–8.5 ppm for aromatic protons) and the phenyl group (δ 7.2–7.4 ppm) .

- Mass Spectrometry : Confirm molecular ion peak ([M]⁺) matching the molecular weight (e.g., m/z 274 for C₁₆H₁₂N₂O) .

Advanced Research Questions

Q. How can I resolve enantiomers if the compound exhibits chirality?

If chirality arises from substituents (e.g., asymmetric carbon):

Perform chiral resolution using tartaric acid derivatives.

Utilize chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol mobile phase).

Confirm enantiomeric excess (ee) via polarimetry or circular dichroism (CD) .

Challenge : Ensure kinetic control during crystallization to avoid racemization.

Q. How do I address contradictory data in reaction yields across studies?

Systematically investigate variables:

- Catalyst Loading : Vary tetra--butylammonium bromide (0.1–5 mol%) to optimize efficiency.

- Reaction Time : Monitor progress via GC-MS or in situ FTIR to determine optimal duration.

- Solvent Effects : Test polar aprotic solvents (DMF vs. DMSO) for solubility and reactivity differences .

Case Study : Extended reaction times (>24 hours) may degrade sensitive intermediates, reducing yield.

Q. How can I design experiments to evaluate biological activity (e.g., antimicrobial)?

In Vitro Assays :

- Antimicrobial : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- Anticancer : Screen cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated phenyl groups) to correlate substituents with potency.

Q. What strategies improve compound stability during storage?

Q. How can computational methods aid in understanding reactivity?

- DFT Calculations : Model transition states for key reactions (e.g., alkylation) to identify rate-limiting steps.

- Molecular Docking : Predict binding affinities for biological targets (e.g., enzyme active sites) using AutoDock Vina .

Tool : Gaussian 16 for quantum mechanical modeling of electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.